

Ripa-56: A Technical Guide to a Potent and Selective RIPK1 Chemical Probe

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Compound of Interest		
Compound Name:	Ripa-56	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its pivotal role in these processes makes it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and ischemic injuries. **Ripa-56** is a highly potent, selective, and metabolically stable chemical probe for RIPK1, enabling researchers to dissect the intricate functions of RIPK1 kinase activity in various cellular and in vivo models. This technical guide provides a comprehensive overview of **Ripa-56**, including its biochemical and cellular properties, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Potency and Efficacy of Ripa-56



Parameter	Value	Cell Line/System	Conditions	Reference(s)
RIPK1 IC50	13 nM	Cell-free	Biochemical kinase assay	[1][2]
HT-29 EC₅o	28 nM	Human colorectal adenocarcinoma	TNFα/SMAC mimetic/z-VAD- FMK induced necroptosis	[3][4]
L929 EC50	27 nM	Murine fibrosarcoma	TNFα/z-VAD- FMK induced necroptosis	[5]

Table 2: Selectivity Profile of Ripa-56

Kinase/Target	Inhibition	Concentration	Reference(s)
RIPK3	No inhibition	10 μΜ	[2][3][6][7]
IDO	No inhibition	200 μΜ	[4][7]
Panel of additional kinases	No significant inhibition	2 μΜ	[3]

Table 3: Pharmacokinetic Properties of Ripa-56 in Mice



Parameter	Route of Administration	Dose	Value	Reference(s)
Half-life (t½)	Intravenous (IV)	2 mg/kg	3.1 h	[1][8]
Oral Bioavailability (F)	Oral (PO)	10 mg/kg	22%	[1]
Bioavailability (F)	Intraperitoneal (IP)	10 mg/kg	100%	[1]
Clearance (Clp)	Intravenous (IV)	2 mg/kg	103 mL min ⁻¹ kg ⁻¹	[8]
Volume of Distribution (Vss)	Intravenous (IV)	2 mg/kg	27.8 L/kg	[8]

Mechanism of Action

Ripa-56 is classified as a type III kinase inhibitor.[9] Unlike type I and II inhibitors that bind to the ATP-binding pocket in the active conformation of the kinase, type III inhibitors bind to an allosteric site adjacent to the ATP pocket, stabilizing the kinase in an inactive conformation.[9] This mode of action contributes to the high selectivity of **Ripa-56** for RIPK1. Molecular docking studies have revealed that **Ripa-56** binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive state.[5][9]

Experimental Protocols Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **Ripa-56** against purified human RIPK1.

Materials:

- Recombinant human RIPK1 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)



- ATP solution
- Ripa-56
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of Ripa-56 in DMSO.
- Add diluted Ripa-56 or DMSO (vehicle control) to the assay wells.
- Add the RIPK1 enzyme to the wells and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for RIPK1.
- Incubate the plate at room temperature for 1 hour.
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **Ripa-56** concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Necroptosis Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 and the assessment of the protective effect of **Ripa-56**.

Materials:



- HT-29 cells
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Recombinant human TNF-α
- SMAC mimetic (e.g., BV6 or SM-164)
- Pan-caspase inhibitor (z-VAD-FMK)
- Ripa-56
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well cell culture plates

Procedure:

- Seed HT-29 cells in a 96-well plate at a density of 3,000 cells per well and incubate overnight.
- Prepare serial dilutions of **Ripa-56** in cell culture medium.
- Pre-treat the cells with the **Ripa-56** dilutions or vehicle (DMSO) for 1 hour.
- Induce necroptosis by adding a combination of human TNF-α (final concentration 20 ng/mL), a SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 μM).
 [1]
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control and determine the EC₅₀ value of **Ripa-56**.



In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol details the induction of SIRS in mice using TNF- α and the evaluation of the therapeutic efficacy of **Ripa-56**.

Materials:

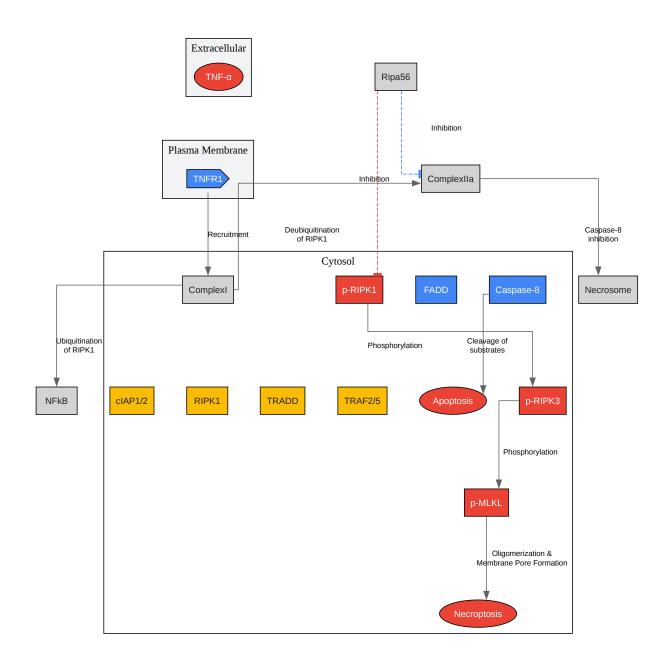
- C57BL/6 mice
- Recombinant murine TNF-α
- Ripa-56
- Vehicle control (e.g., appropriate solvent for Ripa-56)

Procedure:

- Acclimate C57BL/6 mice for at least one week before the experiment.
- Administer Ripa-56 (e.g., 6 mg/kg) or vehicle control to the mice via intraperitoneal (IP) or oral (PO) route.[3]
- After a specified pre-treatment time (e.g., 30 minutes to 1 hour), induce SIRS by administering a lethal dose of murine TNF-α (e.g., via intravenous injection).
- Monitor the survival of the mice over a defined period (e.g., 24-48 hours).
- In separate cohorts, collect blood and organ tissues at various time points after TNF-α challenge to assess organ damage and inflammatory markers (e.g., cytokine levels) via histological analysis and ELISA, respectively.

Mandatory Visualization

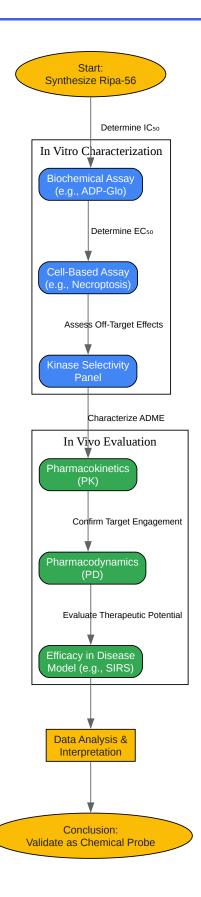




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Caption: RIPK1 Signaling Pathways and Ripa-56 Inhibition.





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